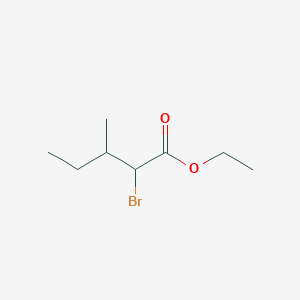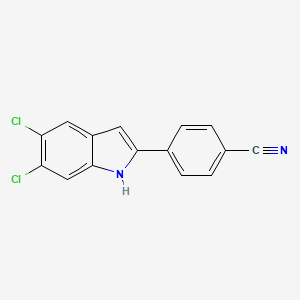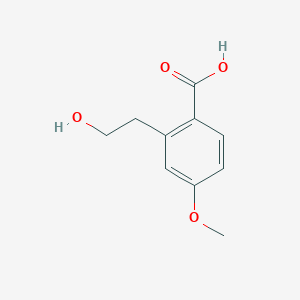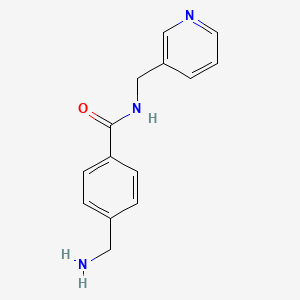
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitrophenyl group and a dihydroisoquinoline core, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the nitrophenyl precursor.
Cyclization: The precursor undergoes cyclization to form the dihydroisoquinoline core.
Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted isoquinolines .
Aplicaciones Científicas De Investigación
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The dihydroisoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-dimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-isoquinoline
- 4,4-dimethyl-5-(4-chlorophenyl)-2,3-dihydro-1H-isoquinoline
- 4,4-dimethyl-5-(4-fluorophenyl)-2,3-dihydro-1H-isoquinoline
Uniqueness
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying redox reactions and for developing new therapeutic agents .
Propiedades
Fórmula molecular |
C17H18N2O2 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18N2O2/c1-17(2)11-18-10-13-4-3-5-15(16(13)17)12-6-8-14(9-7-12)19(20)21/h3-9,18H,10-11H2,1-2H3 |
Clave InChI |
VWXADARROIGWGV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC2=C1C(=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide](/img/structure/B13873491.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13873498.png)
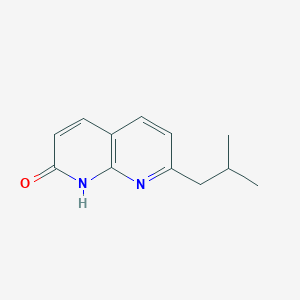
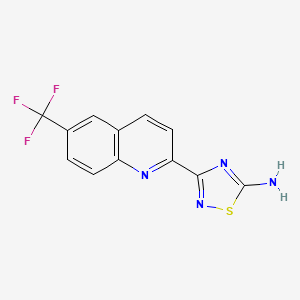
![(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13873517.png)
![2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B13873521.png)
